(3-Methyl-5-nitropyridin-2-yl)boronic acid
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Overview
Description
(3-Methyl-5-nitropyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitropyridin-2-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-nitropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Scientific Research Applications
(3-Methyl-5-nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methyl-5-nitropyridin-2-yl)boronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst and subsequently transferring the organic group to the electrophilic partner .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and specific substituents.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro group and pyridine ring.
2-Nitrophenylboronic Acid: Contains a nitro group but lacks the methyl group and pyridine ring.
Uniqueness: (3-Methyl-5-nitropyridin-2-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C6H7BN2O4 |
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Molecular Weight |
181.94 g/mol |
IUPAC Name |
(3-methyl-5-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
JSMCIRKNTMRRGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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